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Compound of Interest

Compound Name: 3-(Butylsulfamoyl)benzoic acid

CAS No.: 7385-16-2

Cat. No.: B1283728

Get Quote

3-(Butylsulfamoyl)benzoic acid is a bifunctional organic molecule that has garnered

significant interest in the fields of medicinal chemistry and materials science. Its structure,

featuring a meta-substituted aromatic ring bearing both a carboxylic acid and an N-butylated

sulfonamide group, provides a versatile platform for chemical modification and targeted

molecular design. This guide offers a comprehensive overview of its chemical properties,

synthesis, reactivity, and applications, tailored for researchers and drug development

professionals.

The presence of two distinct functional groups—a Lewis acid (carboxylic acid) and a hydrogen

bond donor/acceptor system (sulfonamide)—allows for orthogonal reactivity and diverse

intermolecular interactions. This makes it a valuable building block, particularly in the synthesis

of complex molecules such as protein degraders and specific receptor agonists.[1][2]

Understanding the nuanced chemical behavior of this compound is paramount to leveraging its

full potential in research and development.
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The fundamental properties of 3-(Butylsulfamoyl)benzoic acid dictate its behavior in both

chemical reactions and biological systems. These characteristics are summarized in the table

below.

Property Value Reference

IUPAC Name 3-(Butylsulfamoyl)benzoic acid [3]

CAS Number 7385-16-2 [1][3]

Molecular Formula C₁₁H₁₅NO₄S [1][2]

Molecular Weight 257.31 g/mol [3]

Appearance White to off-white solid
Inferred from similar

compounds

Melting Point Data not consistently available

Boiling Point ~432.4 °C (Predicted) [4]

Solubility

Practically insoluble in water

and dilute acids; soluble in

dilute alkali, alcohol, acetone,

and chloroform.

Inferred from Probenecid[5]

pKa ~3.69 (Predicted) [4]

The molecule's structure is defined by a central benzene ring. The carboxylic acid group, an

electron-withdrawing meta-director, influences the electronic properties of the ring and its

reactivity in electrophilic aromatic substitution.[6][7] Similarly, the sulfamoyl group also acts as a

meta-director. The n-butyl chain introduces a lipophilic character that can be critical for

interactions with biological targets.[3]

Synthesis and Spectroscopic Characterization
The synthesis of 3-(Butylsulfamoyl)benzoic acid is a well-established process rooted in

fundamental organic reactions. The most common and reliable pathway involves a two-step

sequence starting from benzoic acid.
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Core Synthetic Pathway
The primary synthetic route can be visualized as follows:

Step 1: Chlorosulfonation

Step 2: Nucleophilic Substitution

Benzoic Acid

3-(Chlorosulfonyl)benzoic acid

 Electrophilic
 Aromatic Substitution 

Chlorosulfonic Acid (ClSO₃H)

3-(Butylsulfamoyl)benzoic acid

 Sulfonamide
 Bond Formation 

n-Butylamine

Click to download full resolution via product page

Caption: General synthesis workflow for 3-(Butylsulfamoyl)benzoic acid.

Step 1: Chlorosulfonation of Benzoic Acid This is an electrophilic aromatic substitution where

benzoic acid is treated with chlorosulfonic acid. The carboxyl group is a meta-director, thus the

incoming chlorosulfonyl (-SO₂Cl) group is directed to the 3-position on the aromatic ring,

yielding 3-(chlorosulfonyl)benzoic acid.[3] This intermediate is often isolated by carefully

pouring the reaction mixture onto ice.[3]

Step 2: Amination of the Sulfonyl Chloride The resulting 3-(chlorosulfonyl)benzoic acid is a

reactive intermediate. It undergoes a nucleophilic substitution reaction with a primary amine, in

this case, n-butylamine.[3] The nitrogen atom of the amine attacks the electrophilic sulfur atom
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of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond to

yield the final product.[3]

Experimental Protocol: Laboratory-Scale Synthesis
Chlorosulfonation: To a flask containing chlorosulfonic acid (e.g., 3-5 equivalents), slowly add

benzoic acid (1 equivalent) in portions while maintaining a controlled temperature (typically

below 45°C) with stirring.

After the addition is complete, the mixture may be gently heated (e.g., to 60-70°C) for a

period to ensure complete reaction.

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The

intermediate, 3-(chlorosulfonyl)benzoic acid, will precipitate as a solid.

Isolation: Collect the solid precipitate by filtration and wash with cold water. The intermediate

can be dried or used directly in the next step.

Amination: Dissolve the crude 3-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g.,

acetone or THF).

Slowly add n-butylamine (e.g., 2-2.5 equivalents) to the solution, possibly in the presence of

a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Final Isolation and Purification: Remove the solvent under reduced pressure. The residue

can then be acidified (e.g., with dilute HCl) to precipitate the final product, 3-
(Butylsulfamoyl)benzoic acid. The solid is collected by filtration, washed with water, and

can be further purified by recrystallization from a suitable solvent system like aqueous

ethanol.

Spectroscopic Analysis
Structural confirmation is typically achieved through standard spectroscopic methods.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1283728
https://www.benchchem.com/product/b1283728/docs?utm_src=pdf-body#introduction-a-multifunctional-scaffold-for-modern-chemistry
https://www.benchchem.com/product/b1283728/docs?utm_src=pdf-body#introduction-a-multifunctional-scaffold-for-modern-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides clear fingerprints

of the key functional groups.[3]

S=O Stretching: Two characteristic strong bands for the sulfonamide group are expected

for asymmetric (1380–1330 cm⁻¹) and symmetric (1200–1150 cm⁻¹) stretching.[3]

C=O Stretching: A strong, sharp absorption for the carboxylic acid carbonyl group will

appear around 1700 cm⁻¹.

O-H Stretching: A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹ is characteristic of the

hydrogen-bonded hydroxyl group of the carboxylic acid.

N-H Stretching: A moderate band around 3300 cm⁻¹ corresponding to the sulfonamide N-

H bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum will show distinct signals for the aromatic protons (in the 7.5-8.5

ppm region), the N-H proton of the sulfonamide (a broad singlet), the protons of the butyl

chain (typically between 0.8 and 3.2 ppm), and the acidic proton of the carboxyl group (a

very broad singlet, often >10 ppm).

¹³C NMR: Signals corresponding to the aromatic carbons, the carboxyl carbon (~165-170

ppm), and the four distinct carbons of the butyl group will be visible.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or

protonated molecule [M+H]+ corresponding to its molecular weight (257.31 g/mol ), which is

crucial for confirming the identity of the compound.

Chemical Reactivity: A Tale of Two Functional
Groups
The reactivity of 3-(Butylsulfamoyl)benzoic acid is dominated by its carboxylic acid and

sulfonamide moieties. The presence of two deactivating, meta-directing groups on the benzene

ring makes electrophilic aromatic substitution challenging, requiring harsh conditions.
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Carboxylic Acid Reactions Aromatic Ring Reactions
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Caption: Key reaction sites of 3-(Butylsulfamoyl)benzoic acid.

Reactions at the Carboxyl Group
The carboxylic acid is the more reactive site for many common transformations.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄)

yields the corresponding ester.[8][9] This is a standard method for modifying the molecule's

solubility and pharmacokinetic properties.

Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic

acid (e.g., forming an acyl chloride with thionyl chloride) followed by reaction with an amine,

or directly via peptide coupling reagents (e.g., EDC, DCC).[6][10]

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the

carboxylic acid to a primary alcohol (benzyl alcohol derivative).[8]

Salt Formation: As an acid, it readily reacts with bases (e.g., sodium hydroxide) to form

water-soluble carboxylate salts.[8]

Reactions Involving the Sulfonamide Group
The sulfonamide functional group (SO₂NHR) is generally very stable and chemically robust. It

is resistant to hydrolysis under most acidic and basic conditions. The N-H proton is weakly
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acidic, but this reactivity is typically not exploited in synthetic transformations unless very strong

bases are used.

Reactions on the Aromatic Ring
Both the -COOH and -SO₂NHR groups are electron-withdrawing and act as meta-directors for

electrophilic aromatic substitution.[6][11] Therefore, reactions like nitration or halogenation, if

forced to occur, will direct the incoming electrophile to the 5-position of the benzene ring.

Biological Context and Applications
The sulfamoyl benzoic acid scaffold is a well-recognized pharmacophore in drug discovery. A

prominent example is Probenecid, which is 4-[(dipropylamino)sulfonyl]benzoic acid.[5][12]

Probenecid is a uricosuric agent that inhibits the renal tubular transport of organic anions,

thereby increasing the excretion of uric acid and inhibiting the secretion of drugs like penicillin.

[5][13]

Structure-Activity Relationship (SAR) Insights
The N-alkyl substituent on the sulfonamide is a critical determinant of biological activity in many

contexts. SAR studies on related sulfamoyl benzoic acid derivatives have shown that the length

and nature of this chain are crucial for optimal interaction with biological targets.[3] For

instance, in the development of agonists for the lysophosphatidic acid receptor 2 (LPA2), a

four-carbon linker (a butyl group) was identified as a key structural feature for potent and

specific activity.[3][14] Altering this to shorter (propyl) or longer (pentyl) chains resulted in a

significant loss of activity, underscoring the precise fit required within the receptor's binding

pocket.[3]

A Note on "Sulfa Drug" Allergy
It is critical to distinguish 3-(Butylsulfamoyl)benzoic acid from sulfonamide antibiotics. The

hypersensitivity reactions associated with "sulfa drugs" are primarily linked to two structural

features typically absent in non-antibiotic sulfonamides: (1) an N4-arylamine group and (2) an

N1-heterocyclic ring.[15][16][17] 3-(Butylsulfamoyl)benzoic acid lacks both of these moieties.

The current scientific consensus is that cross-reactivity between sulfonamide antimicrobials

and non-antimicrobial sulfonamides is highly unlikely.[18][19]
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Application as a Chemical Building Block
3-(Butylsulfamoyl)benzoic acid is categorized as a "Protein Degrader Building Block".[1][2]

This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and

other molecular glues, where its distinct functional groups can serve as handles for linking

different parts of a larger, biologically active molecule.

Conclusion
3-(Butylsulfamoyl)benzoic acid is a compound of significant utility, bridging synthetic

chemistry with drug discovery and materials science. Its well-defined synthesis, predictable

reactivity centered on the carboxylic acid group, and the biological relevance of its core scaffold

make it an invaluable tool for researchers. The stability of the sulfonamide bond combined with

the versatile chemistry of the carboxyl group provides a robust and adaptable platform for

creating novel molecules with tailored properties. As research into targeted therapies and

advanced materials continues to grow, the demand for such well-characterized, multifunctional

building blocks is set to increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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